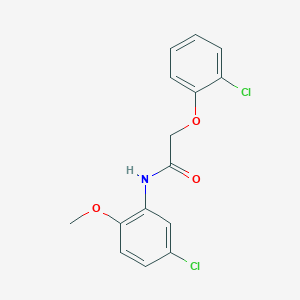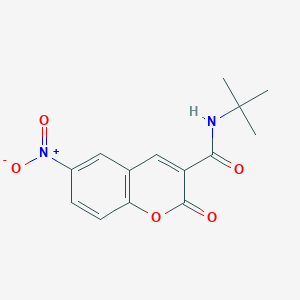![molecular formula C17H16N2OS B5867711 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTAP and has a molecular formula of C16H15N2OS.
Mechanism of Action
The mechanism of action of DTTAP is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. DTTAP has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DTTAP has been found to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
DTTAP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. DTTAP has also been found to scavenge free radicals, which may contribute to its antioxidant properties. Additionally, DTTAP has been found to have a low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using DTTAP in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using DTTAP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of DTTAP. One direction is the further investigation of its anti-cancer properties and its potential use in cancer treatment. Another direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DTTAP and its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for DTTAP may also be a future direction for research.
Conclusion:
In conclusion, 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. DTTAP has a low toxicity profile, which makes it a promising candidate for further research. However, its limited solubility in water may be a limitation in certain experiments. Further research is needed to fully understand the mechanism of action of DTTAP and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and results in the formation of DTTAP with a high yield.
Scientific Research Applications
DTTAP has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. DTTAP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DTTAP has been studied for its antioxidant properties and has been found to scavenge free radicals.
properties
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15(12(2)8-11)16-10-21-17(19-16)18-13-4-3-5-14(20)9-13/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVJUUTXOEDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)





![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)